N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide
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Description
Scientific Research Applications
Structural and Polymorphic Studies
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide is involved in studies exploring the effects of pressure on polymorphs of related sulfonylurea compounds, such as tolazamide. Research by Fedorov et al. (2017) on tolazamide polymorphs, which share structural similarities with N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide, showed that these compounds exhibit different densities and molecular packings. The study focused on the transformation of polymorphs under various conditions, including pressure, to understand their stability and physical properties (Fedorov et al., 2017).
Synthesis and Reactivity
In the realm of synthetic chemistry, N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide relates to the synthesis and reactivity of polynitroaromatic compounds. Research by Samet et al. (2005) highlights the nucleophilic displacement of nitro groups in polynitroaromatic compounds to synthesize substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, indicating the compound's relevance in the preparation of novel organic molecules with potential pharmaceutical applications (Samet et al., 2005).
Bioactivation and DNA Interaction
Studies on the bioactivation of related nitroaromatic compounds, such as CB 1954, have elucidated mechanisms where active derivatives (e.g., 4-hydroxylamino derivatives) form DNA-DNA interstrand crosslinking species. This research indicates the potential of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide derivatives for targeted cytotoxicity in cancer therapies, through mechanisms involving the bioreduction by specific enzymes and subsequent interaction with DNA to achieve selective cytotoxicity (Knox et al., 1991).
Medicinal Chemistry Applications
The compound's framework is also explored in medicinal chemistry, particularly in the design and synthesis of potential anticonvulsants and antimicrobial agents. For example, research on retrobenzamides, which include N-(nitrophenyl) benzamides, has been conducted to evaluate their anticonvulsant and neurotoxic properties, indicating the chemical's utility in developing new therapeutic agents (Bourhim et al., 1997).
properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19(15-5-9-17(10-6-15)22(24)25)20-16-7-11-18(12-8-16)28(26,27)21-13-3-1-2-4-14-21/h5-12H,1-4,13-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERXMFJHABRKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide |
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